Cetirizine Polyethylene Glycol (PEG) Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

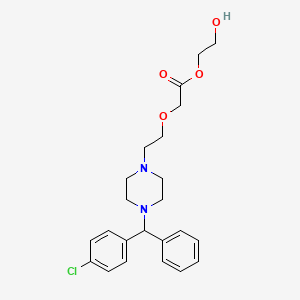

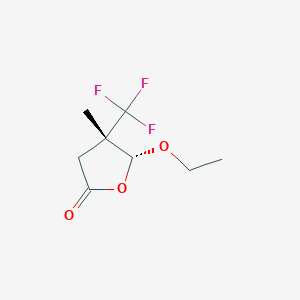

Cetirizine Polyethylene Glycol (PEG) Ester is a pharmaceutical adduct derived from cetirizine dihydrochloride. Cetirizine is an orally active and selective H1-receptor antagonist used for the treatment of allergy symptoms. The esterification of cetirizine with polyethylene glycol enhances its solubility and bioavailability, making it a valuable compound in pharmaceutical formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The esterification of cetirizine with polyethylene glycol involves the reaction of cetirizine, which possesses carboxylic acid functionality, with polyethylene glycol. This reaction is typically carried out in the presence of a catalyst under controlled temperature conditions. The reaction is reversible and follows second-order kinetics .

Industrial Production Methods: In industrial settings, the esterification process is optimized to ensure high yield and purity. The reaction is conducted in large reactors with precise control over temperature and pH. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to monitor the reaction progress and identify the reaction products .

Chemical Reactions Analysis

Types of Reactions: Cetirizine Polyethylene Glycol (PEG) Ester undergoes various chemical reactions, including oxidation and esterification. The oxidation of cetirizine in the presence of polyethylene glycol leads to the formation of cetirizine N-oxide .

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide and sodium percarbonate are commonly used oxidizing agents.

Esterification: The esterification reaction is facilitated by catalysts and is conducted at elevated temperatures (50°C to 80°C) to enhance the reaction rate.

Major Products:

Oxidation: Cetirizine N-oxide.

Esterification: this compound.

Scientific Research Applications

Cetirizine Polyethylene Glycol (PEG) Ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Cetirizine Polyethylene Glycol (PEG) Ester involves its interaction with H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract. By competing with histamine for these receptor sites, it effectively reduces allergy symptoms . The degradation of cetirizine in polyethylene glycol arises from the reaction between the drug and reactive peroxide intermediates, such as peroxyl radicals formed through the oxidation of polyethylene glycol .

Comparison with Similar Compounds

Indomethacin Polyethylene Glycol Ester: Another esterified compound used in pharmaceutical formulations.

Polyethylene Glycol (PEG) Esters: A broad category of compounds formed by reacting polyethylene glycol with various carboxylic acids.

Uniqueness: Cetirizine Polyethylene Glycol (PEG) Ester is unique due to its rapid esterification rate compared to other compounds like indomethacin. This rapid reaction rate enhances its utility in pharmaceutical formulations, particularly in improving the solubility and bioavailability of cetirizine .

Properties

Molecular Formula |

C23H29ClN2O4 |

|---|---|

Molecular Weight |

432.9 g/mol |

IUPAC Name |

2-hydroxyethyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate |

InChI |

InChI=1S/C23H29ClN2O4/c24-21-8-6-20(7-9-21)23(19-4-2-1-3-5-19)26-12-10-25(11-13-26)14-16-29-18-22(28)30-17-15-27/h1-9,23,27H,10-18H2 |

InChI Key |

FSIOECPQMZXWHY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)OCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide](/img/structure/B13435669.png)

![2-amino-9-[(2R,3R,4R,5R)-3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13435674.png)

![2-[3-methyl-2-methylidene-4-(2,2,2-trifluoroethoxy)pyridin-1-yl]-1H-benzimidazole](/img/structure/B13435680.png)

![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylnitrous amide](/img/structure/B13435686.png)